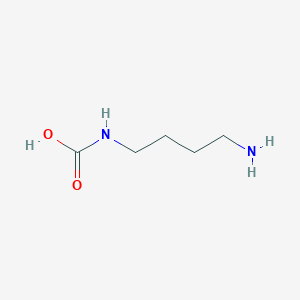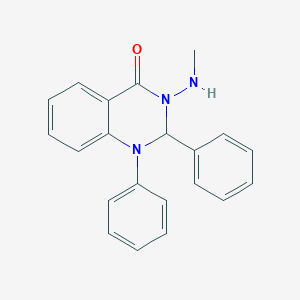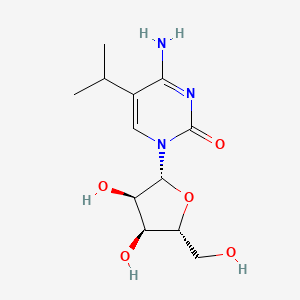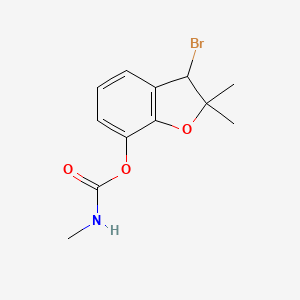
(4-Aminobutyl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminobutyl)carbamic acid is an organic compound with the molecular formula C5H12N2O2. It is a derivative of carbamic acid, featuring an aminobutyl group attached to the carbamic acid structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobutyl)carbamic acid typically involves the reaction of 1,4-diaminobutane with carbon dioxide under controlled conditions. One common method includes the use of tert-butyl N-(4-aminobutyl)carbamate as an intermediate. This intermediate is then deprotected to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process may include additional purification steps to ensure the compound’s purity and suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: (4-Aminobutyl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where the amino or carbamic groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or other electrophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction could produce primary amines .
Aplicaciones Científicas De Investigación
(4-Aminobutyl)carbamic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings and adhesives .
Mecanismo De Acción
The mechanism of action of (4-Aminobutyl)carbamic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, influencing their activity. The exact pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Carbamic Acid: The parent compound, with a simpler structure.
N-(4-aminobutyl)carbamic acid tert-butyl ester: A related compound used as an intermediate in synthesis.
4-ammoniobutylcarbamate: Another derivative with similar properties
Uniqueness: (4-Aminobutyl)carbamic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its aminobutyl group provides additional functionality compared to simpler carbamic acid derivatives .
Propiedades
Número CAS |
85056-34-4 |
|---|---|
Fórmula molecular |
C5H12N2O2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
4-aminobutylcarbamic acid |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4-7-5(8)9/h7H,1-4,6H2,(H,8,9) |
Clave InChI |
WGPZNNKPLJPQAL-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B15213083.png)
![5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B15213099.png)


![(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine](/img/structure/B15213125.png)
![2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B15213131.png)

![2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B15213146.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl-](/img/structure/B15213152.png)
![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)
![5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B15213169.png)

![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)

